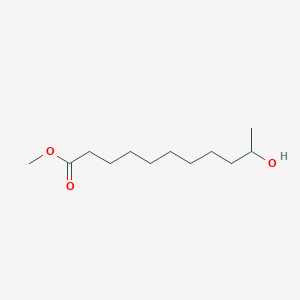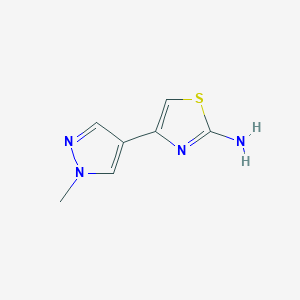
4-Undecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-undecenoic acid is a medium-chain fatty acid.
Applications De Recherche Scientifique
1. Polymer Degradation and Stability
4-Undecenoic acid has been explored in the context of polymer degradation. It is utilized in the macromolecular architecture of high-density polyethylene-based materials to promote easier degradation after their service life. This approach is particularly relevant for enhancing the environmental sustainability of polymers (Orden et al., 2015).
2. Drug Delivery Systems
In the field of drug delivery, 4-Undecenoic acid has been used to develop temperature/pH responsive microgels for controlled drug release. These microgels exhibit phase transitions near body temperature, making them suitable for temperature or pH-controlled delivery of anticancer drugs (Lou et al., 2014).
3. Polyester Synthesis
Research has also been conducted on the synthesis of aliphatic long-chain polyesters using 4-Undecenoic acid. These polyesters have potential applications in various industries due to their unique properties (Trzaskowski et al., 2011).
4. Biomedical Applications
In biomedical research, 4-Undecenoic acid is used in the simultaneous release of silver ions and 10–undecenoic acid from impregnated polymeric membranes. This has implications for creating materials with biocidal and fungicidal capacities (Nechifor et al., 2022).
5. Analysis in Pharmaceutical Chemistry
The acid has been analyzed in the context of its use as an antifungal agent in pharmaceutical chemistry. This includes studying the quantitative determination of its content in preparations (Goizman, 2004).
6. Renewable Polyesters
4-Undecenoic acid is used for synthesizing renewable polyesters with versatile properties, derived from lignin and castor oil. These polyesters exhibit semi-crystalline to amorphous behavior, relevant in material science (Pang et al., 2014).
7. Antioxidant Activity in Lipid Science
Research on 4-Undecenoic acid includes its application in preparing novel classes of compounds evaluated for their antioxidant properties. This is particularly relevant in the context of lubricant formulations (Geethanjali et al., 2013).
8. Optoelectronic Devices
The passivation capabilities of 4-Undecenoic acid on semiconductor materials like gallium phosphide have been investigated for optoelectronic device applications (Richards et al., 2010).
Propriétés
Nom du produit |
4-Undecenoic acid |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(E)-undec-4-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-8H,2-6,9-10H2,1H3,(H,12,13)/b8-7+ |
Clé InChI |
KHDNXEYJITXOKI-BQYQJAHWSA-N |
SMILES isomérique |
CCCCCC/C=C/CCC(=O)O |
SMILES |
CCCCCCC=CCCC(=O)O |
SMILES canonique |
CCCCCCC=CCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




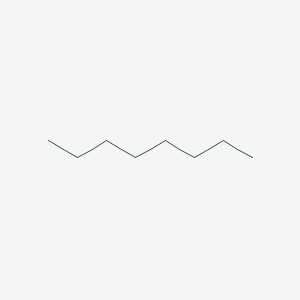
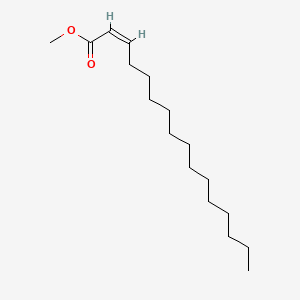


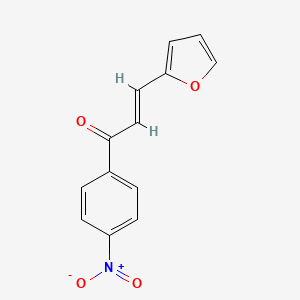
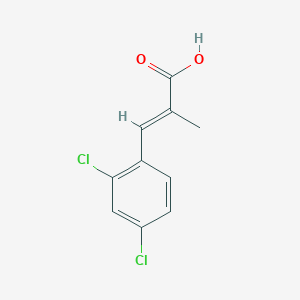

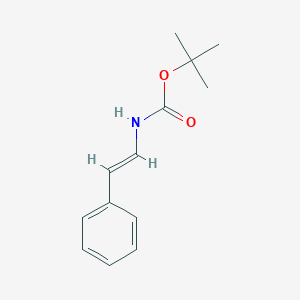
![[4-acetyloxy-2-methyl-5-[(E)-nonadec-14-enyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate](/img/structure/B1638217.png)

